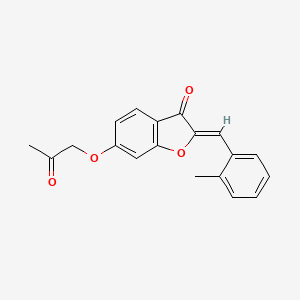

(Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12-5-3-4-6-14(12)9-18-19(21)16-8-7-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWAPCQSYZJGFJ-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various physiological processes.

Chemical Structure

The molecular formula of this compound is C18H17O3. It features a benzofuran core with a substituted benzylidene moiety, which is crucial for its biological activity.

1. Tyrosinase Inhibition

Tyrosinase is an enzyme that plays a pivotal role in melanin biosynthesis and is implicated in skin pigmentation disorders. Studies have shown that aurone derivatives, including compounds similar to this compound, can act as effective inhibitors of tyrosinase. The presence of hydroxyl groups on the aromatic rings enhances inhibitory activity, with optimal positions being 4 and 6 on the A-ring and 4' on the B-ring .

2. Inhibition of Amyloid Fiber Formation

Recent research has indicated that certain benzofuran derivatives can inhibit the aggregation of tau proteins, which are associated with neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies highlight that compounds with multiple hydroxyl groups exhibit significant inhibition of amyloid fibril formation. This activity was assessed using techniques such as circular dichroism and atomic force microscopy, confirming the potential of these compounds in therapeutic applications against tauopathies .

Case Study 1: Tyrosinase Inhibition by Aurones

A study conducted by researchers focused on various aurones and their derivatives demonstrated that compounds with specific substitutions could significantly inhibit human tyrosinase activity. The most potent derivatives were found to possess multiple hydroxyl groups, which increased their binding affinity to the enzyme .

Case Study 2: Inhibition of Tau Aggregation

In another investigation, a series of benzofuran derivatives were tested for their ability to inhibit tau protein aggregation. The study utilized ThT fluorescence assays and AFM imaging to visualize the effects on fibril formation. Compounds similar to this compound showed promising results, suggesting their potential use in treating tau-related neurodegenerative diseases .

Data Tables

| Biological Activity | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Tyrosinase Inhibition | This compound | TBD | Competitive Inhibition |

| Tau Aggregation Inhibition | Similar Benzofuran Derivative | TBD | Disruption of Fibril Formation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzofuran-3(2H)-one derivatives significantly impact their physicochemical properties and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Comparisons

Benzylidene Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl in ) enhance stability of the benzylidene moiety via resonance but may reduce electrophilicity. Electron-withdrawing groups (e.g., 2-bromo in , 3-fluoro in ) increase reactivity toward nucleophilic addition due to reduced electron density on the benzylidene double bond. Hydroxy/methoxy groups (e.g., 6y in ) introduce hydrogen-bonding capacity, elevating melting points (e.g., 255°C for 6y vs. ~200°C for non-polar analogs).

Position 6 Substituent Effects: Hydroxyl groups (e.g., ) increase polarity and solubility in protic solvents but may limit stability under acidic/basic conditions. The 2-oxopropoxy group’s ketone may participate in Schiff base formation or redox reactions.

Synthetic Accessibility: Compounds with simple benzylidene substituents (e.g., methyl, bromo) are synthesized in high yields (>85%) via Knoevenagel condensation . Alkoxy group installation (e.g., 2-oxopropoxy) likely requires protection/deprotection strategies due to competing reactivity of the hydroxyl group.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and aromatic aldehydes. Key steps include:

- Aldehyde selection : 2-Methylbenzaldehyde for the benzylidene moiety.

- Substitution at position 6 : Introducing 2-oxopropoxy via alkylation or nucleophilic substitution of a hydroxyl group (e.g., using bromoacetone).

- Reaction optimization : Catalytic bases (e.g., piperidine) in ethanol under reflux, with yields improved by ultrasound-assisted methods (e.g., 59% yield in 18 minutes using NaDES solvents) .

- Characterization : Confirm (Z)-stereochemistry via NOESY NMR and monitor reaction progress using TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- 1H/13C NMR : Identify substituents (e.g., methylbenzylidene protons at δ 7.3–7.8 ppm, 2-oxopropoxy methyl groups at δ 2.1–2.3 ppm) and confirm the benzofuran core .

- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize in vitro cytotoxicity assays :

- Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 calculations .

- Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293).

- Screen for antimicrobial activity via broth microdilution (MIC values against Gram+/Gram- bacteria) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .

- Mechanistic follow-up : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .

- Structural analogs : Compare activity of (Z)-isomer vs. (E)-isomer to rule out stereochemical confounding .

Q. How can computational methods enhance understanding of this compound's mechanism of action?

- Molecular docking : Target proteins like NF-κB or DRAK2 using AutoDock Vina; validate binding poses with MD simulations .

- QSAR modeling : Correlate substituent effects (e.g., 2-oxopropoxy vs. methoxy) with bioactivity to guide lead optimization .

- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. What advanced synthetic approaches improve stereochemical purity or scalability?

- Asymmetric catalysis : Employ chiral ligands (e.g., Pybox-Cu) for enantioselective synthesis (>90% ee) .

- Green chemistry : Replace toxic solvents with deep eutectic solvents (e.g., L-proline/urea mixtures) to enhance sustainability .

- Scale-up via flow chemistry : Optimize residence time and temperature for continuous production .

Q. How can researchers investigate the role of the 2-oxopropoxy group in modulating bioactivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkoxy chains (e.g., 2-oxobutoxy, 2-oxopentoxy) and compare IC50 values .

- Metabolic stability assays : Use liver microsomes to assess if the 2-oxopropoxy group enhances susceptibility to esterase-mediated hydrolysis .

- X-ray crystallography : Resolve crystal structures to evaluate steric/electronic effects of the substituent on target binding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.